(5-(3,4-Difluorophenyl)pyridin-3-yl)methanamine (5-(3,4-Difluorophenyl)pyridin-3-yl)methanamine
Brand Name: Vulcanchem
CAS No.: 1346691-74-4
VCID: VC15955037
InChI: InChI=1S/C12H10F2N2/c13-11-2-1-9(4-12(11)14)10-3-8(5-15)6-16-7-10/h1-4,6-7H,5,15H2
SMILES:
Molecular Formula: C12H10F2N2
Molecular Weight: 220.22 g/mol

(5-(3,4-Difluorophenyl)pyridin-3-yl)methanamine

CAS No.: 1346691-74-4

Cat. No.: VC15955037

Molecular Formula: C12H10F2N2

Molecular Weight: 220.22 g/mol

* For research use only. Not for human or veterinary use.

(5-(3,4-Difluorophenyl)pyridin-3-yl)methanamine - 1346691-74-4

Specification

CAS No. 1346691-74-4
Molecular Formula C12H10F2N2
Molecular Weight 220.22 g/mol
IUPAC Name [5-(3,4-difluorophenyl)pyridin-3-yl]methanamine
Standard InChI InChI=1S/C12H10F2N2/c13-11-2-1-9(4-12(11)14)10-3-8(5-15)6-16-7-10/h1-4,6-7H,5,15H2
Standard InChI Key PQFPFBPLEWYQCE-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1C2=CN=CC(=C2)CN)F)F

Introduction

Chemical Identity and Structural Analysis

Molecular Composition and Structural Features

(5-(3,4-Difluorophenyl)pyridin-3-yl)methanamine (C₁₂H₁₀F₂N₂) consists of a pyridine ring substituted at the 3-position with a methanamine group and at the 5-position with a 3,4-difluorophenyl moiety. The molecular weight is 220.218 g/mol, with an exact mass of 220.081 g/mol . The planar pyridine ring facilitates π-π stacking interactions, while the fluorine atoms enhance electronegativity and metabolic stability. The methanamine group introduces a basic nitrogen, potentially enabling salt formation or hydrogen bonding in biological systems.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₂H₁₀F₂N₂
Molecular Weight220.218 g/mol
Exact Mass220.081 g/mol
Topological Polar Surface Area (TPSA)38.91 Ų
LogP (Octanol-Water Partition Coefficient)3.185

These parameters, derived from computational modeling , suggest moderate lipophilicity and solubility in organic solvents, aligning with trends observed in fluorinated pyridine derivatives.

Physicochemical Properties

Stability and Reactivity

The compound’s stability is influenced by the electron-withdrawing fluorine atoms, which reduce aromatic ring reactivity toward electrophilic substitution. The primary amine group at the 3-position is susceptible to oxidation or acylation, necessitating inert storage conditions. No experimental data on thermal stability (e.g., melting or boiling points) are available, but analogues with similar substituents typically exhibit melting points between 120–180°C .

Solubility and Partitioning

With a LogP of 3.185 , the compound is predicted to have moderate lipid solubility, favoring permeability across biological membranes. The TPSA of 38.91 Ų indicates limited polar interactions, suggesting preferential solubility in aprotic solvents like dichloromethane or dimethylformamide.

Synthesis and Manufacturing Processes

Retrosynthetic Analysis

While no direct synthesis routes for (5-(3,4-Difluorophenyl)pyridin-3-yl)methanamine are documented in the provided sources, analogous compounds suggest a multi-step approach:

  • Pyridine Ring Construction: A Hantzsch dihydropyridine synthesis or cross-coupling reaction could assemble the pyridine core.

  • Fluorophenyl Introduction: A Suzuki-Miyaura coupling between a boronic acid derivative of 3,4-difluorophenyl and a halogenated pyridine intermediate may install the aryl group .

  • Methanamine Functionalization: Reductive amination or nitrile reduction could introduce the primary amine group.

Key Reaction Considerations

  • Catalytic Systems: Palladium catalysts (e.g., Pd(PPh₃)₄) and ligands (e.g., XPhos) are effective in aryl coupling reactions .

  • Protection Strategies: The amine group may require protection (e.g., as a Boc derivative) during halogenation or coupling steps to prevent side reactions.

  • Purification: Recrystallization from heptane or ethanol, as demonstrated for structurally similar amines , could yield high-purity product.

Table 2: Hypothetical Synthesis Pathway

StepReaction TypeReagents/Conditions
1Pyridine core formationHantzsch reaction, 80°C, 12h
2Suzuki-Miyaura couplingPd(PPh₃)₄, K₂CO₃, DMF, 100°C
3Nitrile reductionLiAlH₄, THF, 0°C → RT

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